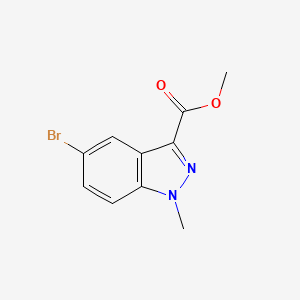![molecular formula C7H5ClN2 B1430976 6-Chloroimidazo[1,5-A]pyridine CAS No. 1426424-80-7](/img/structure/B1430976.png)
6-Chloroimidazo[1,5-A]pyridine
Vue d'ensemble
Description
6-Chloroimidazo[1,2-A]pyridine is a pyridine derivative . It is commercially available and can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of 6-Chloroimidazo[1,2-A]pyridine is C7H5ClN2 . Its average mass is 152.581 Da and its monoisotopic mass is 152.014130 Da .
Physical And Chemical Properties Analysis
6-Chloroimidazo[1,2-A]pyridine is a solid . It has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 41.3±0.5 cm3 . It has a polar surface area of 17 Å2 and a polarizability of 16.4±0.5 10-24 cm3 .
Applications De Recherche Scientifique
1. Antituberculosis Agents
- Application Summary: Imidazo[1,2-a]pyridine analogues, including 6-Chloroimidazo[1,5-A]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application: The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
- Results or Outcomes: The use of imidazo[1,2-a]pyridine analogues has shown promising results in the treatment of TB, particularly in cases of MDR-TB and XDR-TB .
2. Fluorescent Probe for Monitoring pH Changes
- Application Summary: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a commercially available compound, has been detected for monitoring pH value (3.0–7.0) . The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .
- Methods of Application: The compound is used as a fluorescent probe for real-time imaging of pH changes in yeast .
- Results or Outcomes: The probe has shown to be effective in monitoring pH changes, with high selectivity, sensitivity, and reversibility .
3. Optoelectronic Devices
- Application Summary: Imidazo[1,5-a]pyridine derivatives have shown great potential in the field of materials science . They have been used in different technological applications, such as optoelectronic devices .
- Methods of Application: The specific methods of application in optoelectronic devices vary depending on the device’s design and purpose .
- Results or Outcomes: The use of imidazo[1,5-a]pyridine derivatives in optoelectronic devices has led to promising innovations .
4. Anti-Cancer Drugs
- Application Summary: Imidazo[1,5-a]pyridine derivatives have been used in the pharmaceutical field, specifically in the development of anti-cancer drugs .
- Methods of Application: The specific methods of application in anti-cancer drugs vary depending on the type of cancer and the stage of its development .
- Results or Outcomes: The use of imidazo[1,5-a]pyridine derivatives in anti-cancer drugs has shown promising results .
5. Sensors
- Application Summary: Imidazo[1,5-a]pyridine derivatives have been used in the development of sensors .
- Methods of Application: The specific methods of application in sensors vary depending on the type of sensor and its purpose .
- Results or Outcomes: The use of imidazo[1,5-a]pyridine derivatives in sensors has led to promising innovations .
6. Emitters for Confocal Microscopy and Imaging
- Application Summary: Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
- Methods of Application: The specific methods of application in confocal microscopy and imaging vary depending on the imaging technique and the biological system being studied .
- Results or Outcomes: The use of imidazo[1,5-a]pyridine derivatives in confocal microscopy and imaging has shown promising results .
Safety And Hazards
Orientations Futures
Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Future research may focus on developing new drugs based on this scaffold . Additionally, the use of commercially available compounds like 6-Chloroimidazo[1,2-A]pyridine as fluorescent probes could greatly promote the development of fluorescent imaging .
Propriétés
IUPAC Name |
6-chloroimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGZMIJPCIHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,5-A]pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1430895.png)
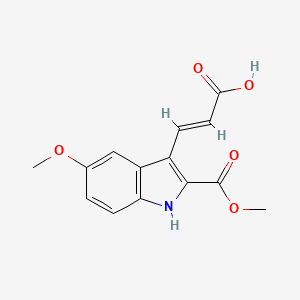
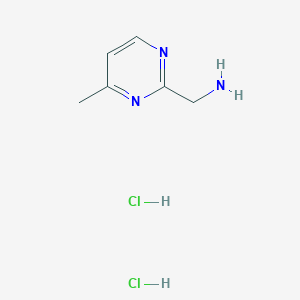
![Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1430901.png)
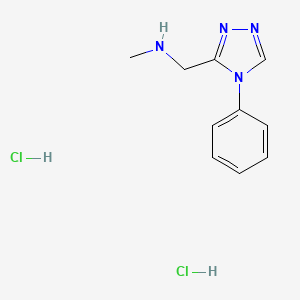
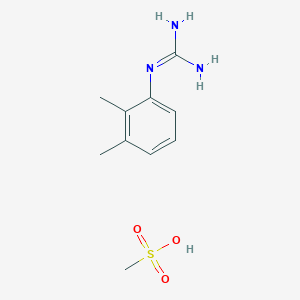
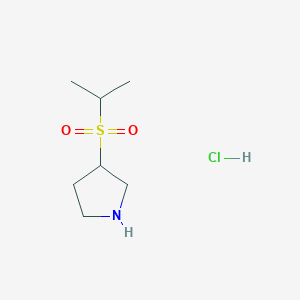

![4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B1430910.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1430911.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1430912.png)
![Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1430914.png)

